Posizolid

Description

This compound is an oxazolidinone antibiotic agent with bactericidal activity against common gram-positive bacteria.

This compound is a small molecule drug with a maximum clinical trial phase of II.

an antitubercular agent; structure in first source

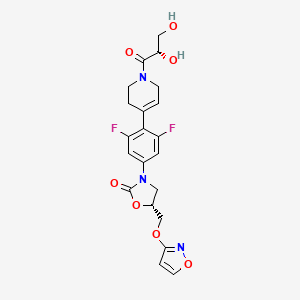

Structure

3D Structure

Properties

IUPAC Name |

(5R)-3-[4-[1-[(2S)-2,3-dihydroxypropanoyl]-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-5-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3O7/c22-15-7-13(26-9-14(33-21(26)30)11-31-18-3-6-32-24-18)8-16(23)19(15)12-1-4-25(5-2-12)20(29)17(28)10-27/h1,3,6-8,14,17,27-28H,2,4-5,9-11H2/t14-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUJYEUPIIJJOS-PBHICJAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=C(C=C(C=C2F)N3CC(OC3=O)COC4=NOC=C4)F)C(=O)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC=C1C2=C(C=C(C=C2F)N3C[C@@H](OC3=O)COC4=NOC=C4)F)C(=O)[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870284 | |

| Record name | Posizolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252260-02-9, 252260-06-3 | |

| Record name | Posizolid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252260029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Posizolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04850 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Posizolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R)-3-[4-[1-[(2S)-2,3-dihydroxypropanoyl]-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluoro-phenyl]-5-(isoxazol-3-yloxymethyl)oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POSIZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82V2M8K24R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Posizolid (AZD2563)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Posizolid (AZD2563) is a synthetic oxazolidinone antibiotic developed for the treatment of infections caused by Gram-positive bacteria. Like other members of the oxazolidinone class, its primary mechanism of action is the inhibition of bacterial protein synthesis at a very early stage. This targeted action prevents the formation of the functional 70S initiation complex, a critical step in the translation process. This guide provides a detailed examination of the molecular interactions and functional consequences of this compound's binding to the bacterial ribosome, supported by available quantitative data and descriptions of key experimental methodologies.

Core Mechanism of Action: Inhibition of Protein Synthesis Initiation

This compound exerts its bacteriostatic and in some cases, bactericidal effects by targeting the bacterial translational machinery. The core of its mechanism lies in the specific inhibition of the initiation phase of protein synthesis, a feature that distinguishes it from many other classes of antibiotics that act on the elongation phase.

Binding to the 50S Ribosomal Subunit

This compound selectively binds to the 50S subunit of the bacterial ribosome.[1] This interaction is highly specific to the bacterial ribosome, which contributes to its selective toxicity against bacteria over mammalian cells.

Interaction with 23S rRNA at the Peptidyl Transferase Center

The binding site for this compound is located on the 23S ribosomal RNA (rRNA) within the peptidyl transferase center (PTC). The PTC is a highly conserved region of the ribosome responsible for catalyzing the formation of peptide bonds. This compound binds to the A-site of the PTC, thereby interfering with the proper positioning of the initiator tRNA (fMet-tRNA).

Prevention of 70S Initiation Complex Formation

By binding to the A-site within the PTC of the 50S subunit, this compound sterically hinders the binding of the initiator fMet-tRNA to the P-site. This prevents the successful formation of the 70S initiation complex, which is composed of the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA.[1] Without the formation of this complex, the ribosome cannot commence the elongation phase of protein synthesis, leading to a cessation of bacterial growth.

Signaling Pathways and Molecular Interactions

The mechanism of action of this compound can be visualized as a direct interference with the canonical pathway of bacterial protein synthesis initiation.

Quantitative Data

In Vitro Activity against Staphylococcus aureus

| Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |

| S. aureus (all isolates) | 1 | 2 |

| Methicillin-susceptible S. aureus (MSSA) | 1 | 1 |

| Methicillin-resistant S. aureus (MRSA) | 1 | 2 |

| Vancomycin-intermediate S. aureus (VISA) | 1 | 2 |

In Vitro Activity against Streptococcus pneumoniae

| Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |

| S. pneumoniae (all isolates) | 0.5 | 1 |

| Penicillin-susceptible S. pneumoniae | 0.5 | 1 |

| Penicillin-intermediate S. pneumoniae | 1 | 1 |

| Penicillin-resistant S. pneumoniae | 1 | 2 |

| Drug-susceptible isolates | 0.5 | 1 |

| Highly resistant isolates | 1 | 2 |

In Vitro Activity against Enterococcus Species

| Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Enterococcus faecalis | 1 | 2 |

| Enterococcus faecium | 1 | 2 |

| Vancomycin-susceptible Enterococcus | 1 | 2 |

| Vancomycin-resistant Enterococcus (VRE) | 1 | 2 |

Note: The MIC data is compiled from multiple studies and may show slight variations.[2][3][4]

Experimental Protocols

The mechanism of action of oxazolidinones like this compound has been elucidated through a variety of in vitro assays. While detailed, step-by-step protocols for this compound are proprietary, the principles of these key experiments are well-established.

In Vitro Transcription/Translation (IVTT) Coupled Assay

This assay measures the inhibitory effect of a compound on the entire process of protein synthesis from a DNA template.

Methodology:

-

A cell-free extract containing all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes, etc.) is prepared.

-

A DNA template encoding a reporter protein (e.g., luciferase or chloramphenicol acetyltransferase) is added to the extract.

-

A mixture of amino acids, including one that is radioactively labeled (e.g., 35S-methionine), is included in the reaction.

-

Varying concentrations of this compound are added to the reaction mixtures.

-

The reactions are incubated to allow for protein synthesis.

-

The newly synthesized proteins are precipitated, and the amount of incorporated radioactivity is measured.

-

The concentration of this compound that inhibits protein synthesis by 50% (IC50) is determined.

Ribosome Binding Assay (Filter Binding)

This assay directly measures the binding of a radiolabeled compound to the ribosome.

Methodology:

-

Purified bacterial ribosomes (70S or 50S subunits) are incubated with radioactively labeled this compound.

-

The mixture is passed through a nitrocellulose filter. Ribosomes and any bound drug are retained on the filter, while unbound drug passes through.

-

The filter is washed to remove any non-specifically bound drug.

-

The amount of radioactivity on the filter is quantified to determine the amount of bound drug.

-

By varying the concentration of the drug, the dissociation constant (Kd), a measure of binding affinity, can be calculated.

Toeprinting Assay

This assay is used to identify the precise location on the mRNA where the ribosome is stalled by an antibiotic.

Methodology:

-

An in vitro translation reaction is set up with a specific mRNA template.

-

This compound is added, which causes ribosomes to stall at the initiation codon.

-

A radioactively labeled DNA primer is annealed to the mRNA downstream of the start codon.

-

Reverse transcriptase is added, which synthesizes a complementary DNA (cDNA) strand until it encounters the stalled ribosome.

-

The resulting cDNA fragments are separated by size using gel electrophoresis.

-

The length of the cDNA fragment indicates the precise position of the stalled ribosome on the mRNA, confirming that this compound inhibits at the initiation stage.

Conclusion

This compound (AZD2563) is a potent oxazolidinone antibiotic that effectively inhibits bacterial protein synthesis. Its mechanism of action involves binding to the A-site of the peptidyl transferase center on the 23S rRNA of the 50S ribosomal subunit. This binding event prevents the formation of the functional 70S initiation complex, thereby halting protein synthesis at a very early stage. The extensive in vitro activity of this compound against a wide array of Gram-positive bacteria, including multidrug-resistant strains, underscores the efficacy of this targeted mechanism. The experimental methodologies outlined provide a framework for the continued investigation and development of novel antibiotics targeting the bacterial ribosome.

References

Posizolid chemical structure and synthesis

An In-depth Technical Guide to the Chemical Structure and Synthesis of Posizolid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its developmental codes AZD2563 and AZD5847, is a potent, synthetic antibiotic belonging to the oxazolidinone class.[1][2][3] This class of antimicrobials is significant in modern medicine due to its unique mechanism of action, which confers activity against a wide spectrum of multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][5] this compound selectively inhibits bacterial protein synthesis at the initiation phase, a mechanism distinct from other protein synthesis inhibitors, thus showing no cross-resistance. This guide provides a detailed overview of this compound's chemical structure, synthesis methodologies, quantitative efficacy, and mechanism of action.

Chemical Structure

This compound possesses the characteristic N-aryl substituted oxazolidin-2-one core essential for its antibacterial activity. The molecule's precise stereochemistry and peripheral functional groups are critical for its binding affinity to the bacterial ribosome.

-

IUPAC Name : (5R)-3-[4-[1-[(2S)-2,3-dihydroxypropanoyl]-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-5-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one

-

Molecular Formula : C₂₁H₂₁F₂N₃O₇

-

Molecular Weight : 465.41 g/mol

-

SMILES : C1CN(CC=C1C2=C(C=C(C=C2F)N3C--INVALID-LINK--COC4=NOC=C4)F)C(=O)--INVALID-LINK--O

Caption: Core chemical structure of this compound.

Synthesis of the Oxazolidinone Core

While the exact proprietary synthesis route for this compound is not publicly detailed, the construction of the core oxazolidinone ring is well-documented in chemical literature. General strategies often involve the cyclization of β-amino alcohols or the cycloaddition of epoxides and isocyanates. A versatile and high-yield laboratory-scale method is the one-pot synthesis from epoxides using chlorosulfonyl isocyanate (CSI).

Caption: General workflow for oxazolidinone synthesis.

Experimental Protocol: One-Pot Synthesis from Epoxide and CSI

The following protocol is a general representation for synthesizing the oxazolidinone ring, adapted from established methods.

-

Reaction Setup : Dissolve the chosen epoxide starting material (1 equivalent) in dichloromethane (DCM) within a round-bottom flask.

-

Cooling : Place the flask in an ice bath to cool the solution to 0°C.

-

Reagent Addition : Add chlorosulfonyl isocyanate (CSI) (1.1 equivalents) dropwise to the cooled solution while stirring.

-

Reaction : Remove the ice bath and allow the mixture to stir at room temperature for approximately 1-2 hours.

-

Quenching : Carefully add water to the reaction mixture to quench any unreacted CSI and stir for an additional 30 minutes.

-

Extraction : Transfer the mixture to a separatory funnel and extract the organic layer with DCM (typically 3 times).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure.

-

Purification : Purify the resulting crude product via column chromatography on silica gel to isolate the pure oxazolidinone.

Quantitative Data

In Vitro Antibacterial Activity

This compound demonstrates potent activity against a range of Gram-positive pathogens, including resistant strains. Its efficacy is commonly reported as Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

| Organism Group | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Streptococcus pneumoniae | Highly Resistant | 1.0 | 2.0 | |

| Streptococcus pneumoniae | Drug-Susceptible | 0.5 | 1.0 | |

| Gram-Positive Cocci (various) | Surveillance & Resistant Isolates | - | 1.0 (overall) | |

| Mycobacterium tuberculosis | Sensitive, MDR, XDR | Similar MICs across all strains | - |

MIC₅₀/MIC₉₀: The concentration of the drug required to inhibit the growth of 50% and 90% of bacterial isolates, respectively.

Pharmacokinetic Profile

Pharmacokinetic studies, primarily conducted in animal models, provide insight into the absorption, distribution, metabolism, and excretion of this compound (AZD5847).

| Parameter | Value | Animal Model | Reference |

| Dose | 5 mg/kg (oral) | Male BALB/c mice | |

| Half-life (t₁/₂) | 1.3 hours | Male BALB/c mice | |

| Clearance | 4.7 mL/min/kg | Male BALB/c mice | |

| Volume of Distribution (Vd) | 0.5 L/kg | Male BALB/c mice |

Note: A prodrug form, AZD5847 DSP, was observed to undergo rapid conversion to the active this compound molecule, as it was undetectable in plasma 5 minutes after oral administration.

Mechanism of Action

The antibacterial effect of this compound stems from its ability to inhibit protein synthesis at a very early stage, a mechanism unique to the oxazolidinone class.

-

Binding Target : this compound selectively binds to the 50S subunit of the bacterial ribosome.

-

Interaction Site : The binding occurs at the P-site on the 23S ribosomal RNA component of the 50S subunit.

-

Inhibition : This binding event physically blocks the formation of the functional 70S initiation complex, which comprises the 50S subunit, the 30S subunit, mRNA, and initiator tRNA (fMet-tRNA).

-

Result : By preventing the assembly of the 70S complex, this compound halts the entire process of bacterial protein translation before it can begin, leading to a bacteriostatic effect against most susceptible organisms.

Caption: Inhibition of the 70S initiation complex.

Experimental Protocol: MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation : Two-fold serial dilutions of this compound are prepared in a liquid growth medium (e.g., Middlebrook 7H9 broth) in a 96-well microtiter plate.

-

Inoculation : A bacterial suspension, standardized to a 0.5 McFarland turbidity (equivalent to approximately 1x10⁸ CFU/mL), is diluted and added to each well to achieve a final concentration of about 5x10⁵ CFU/mL.

-

Incubation : The plate is incubated under appropriate atmospheric conditions (e.g., aerobic) at 37°C for a specified period (e.g., 24 to 72 hours, depending on the organism).

-

Analysis : The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Conclusion

This compound stands as a promising member of the oxazolidinone class, with a well-defined chemical structure and a potent, targeted mechanism of action against clinically important Gram-positive bacteria. Its synthesis relies on established organic chemistry principles for creating the essential oxazolidinone core. Quantitative data from in vitro and preclinical studies underscore its potential efficacy. This technical overview provides foundational knowledge for researchers and professionals involved in the ongoing development and evaluation of novel antibacterial agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Posizolid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Posizolid, also known as AZD2563 and AZD5847, is a synthetic antibiotic belonging to the oxazolidinone class.[1][2] Like other oxazolidinones, it exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[3][4] This unique mechanism of action, which involves binding to the 23S ribosomal RNA (rRNA) of the 50S subunit and preventing the formation of the functional 70S initiation complex, allows it to be effective against bacteria that have developed resistance to other classes of antibiotics.[1] This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound selectively targets bacterial protein synthesis. It binds to the P-site on the 50S ribosomal subunit, specifically interacting with the 23S rRNA. This binding event physically obstructs the formation of the 70S initiation complex, a critical step in the initiation of translation. By preventing the assembly of the ribosome, this compound effectively halts the production of essential bacterial proteins, leading to the inhibition of bacterial growth.

Figure 1. Mechanism of action of this compound.

In Vitro Antibacterial Spectrum

This compound demonstrates potent activity primarily against a wide range of Gram-positive bacteria, including multidrug-resistant strains. Its spectrum of activity also extends to some anaerobic bacteria.

Aerobic Gram-Positive Bacteria

The following tables summarize the in vitro activity of this compound (AZD2563) against key aerobic Gram-positive pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: Activity of this compound against Staphylococcus species

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (all) | 384 | 1 | 2 | 0.25 - 4 |

| Methicillin-susceptible S. aureus (MSSA) | 208 | 1 | 1 | 0.5 - 2 |

| Methicillin-resistant S. aureus (MRSA) | 176 | 1 | 2 | 0.5 - 4 |

| Coagulase-negative staphylococci (CoNS) | 219 | 0.5 | 1 | 0.12 - 4 |

| Oxacillin-resistant CoNS | 162 | 0.5 | 1 | 0.12 - 4 |

Table 2: Activity of this compound against Streptococcus species

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae (all) | 517 | 1 | 2 | 0.125 - 2 |

| Penicillin-susceptible S. pneumoniae | 267 | 0.5 | 1 | 0.125 - 1 |

| Penicillin-resistant S. pneumoniae | 250 | 1 | 2 | 0.25 - 2 |

| Beta-hemolytic streptococci | 150 | 0.5 | 1 | ≤0.06 - 2 |

| Viridans group streptococci | 150 | 0.5 | 1 | ≤0.06 - 2 |

Table 3: Activity of this compound against Enterococcus species

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Enterococcus faecalis | 155 | 1 | 2 | 0.25 - 4 |

| Enterococcus faecium | 150 | 1 | 2 | 0.25 - 4 |

| Vancomycin-susceptible Enterococci | 205 | 1 | 2 | 0.25 - 4 |

| Vancomycin-resistant Enterococci (VRE) | 100 | 1 | 2 | 0.5 - 4 |

Table 4: Activity of this compound against other Gram-positive species

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Corynebacterium spp. | 48 | 0.25 | 1 |

| Listeria spp. | 27 | 2 | 2 |

| Micrococcus spp. | 11 | 1 | 1 |

| Bacillus spp. | 23 | 0.5 | 1 |

Anaerobic Bacteria

This compound exhibits activity against Gram-positive anaerobic bacteria, while its activity against Gram-negative anaerobes is limited.

Table 5: Activity of this compound against Anaerobic Bacteria

| Organism Group | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Gram-positive anaerobes | 201 | 1.0 | 4.0 |

| Gram-negative anaerobes | 99 | >16.0 | >16.0 |

Experimental Protocols

The determination of the in vitro activity of this compound, as summarized in the tables above, has been predominantly conducted using standardized methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS). The primary methods employed are broth microdilution and agar dilution.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.

Figure 2. Broth microdilution workflow.

Detailed Steps:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth within a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared by suspending colonies from an overnight culture in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are also included.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Interpretation: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium.

Figure 3. Agar dilution workflow.

Detailed Steps:

-

Preparation of Antimicrobial Plates: A series of Mueller-Hinton agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation: The surface of each agar plate is spot-inoculated with a standardized amount of the bacterial suspension using a multipoint inoculator.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

-

Interpretation: After incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is defined as the lowest concentration of this compound that inhibits the visible growth of the test organism.

Conclusion

This compound exhibits a potent and targeted antibacterial spectrum against a wide array of clinically relevant Gram-positive bacteria, including strains resistant to other antibiotic classes. Its activity against anaerobic Gram-positive organisms further broadens its potential therapeutic applications. The consistent in vitro data, generated through standardized and well-defined experimental protocols, underscores the potential of this compound as a valuable agent in the fight against challenging bacterial infections. Further clinical investigation is warranted to fully elucidate its in vivo efficacy and safety profile.

References

An In-depth Technical Guide to the Ribosomal Target and Binding Site of AZD2563

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2563, a potent oxazolidinone antibiotic, exerts its antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis. This document provides a comprehensive technical overview of the molecular target and binding site of AZD2563 on the ribosome. Drawing upon data from studies on AZD2563 and structurally related oxazolidinones, this guide details the mechanism of action, the specific ribosomal components involved in binding, and quantitative data regarding its antimicrobial activity. Detailed experimental protocols for key analytical methods are provided, alongside visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

AZD2563 is a synthetic antibiotic belonging to the oxazolidinone class, known for its activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains. Like other oxazolidinones, its primary mechanism of action is the inhibition of bacterial protein synthesis at the initiation phase. This guide focuses on the specific molecular interactions between AZD2563 and its ribosomal target, providing a foundational resource for further research and development efforts.

Ribosomal Target of AZD2563

The primary molecular target of AZD2563 is the bacterial 70S ribosome , specifically the 50S large subunit . By binding to the 50S subunit, AZD2563 prevents the formation of a functional 70S initiation complex, a critical step in the initiation of protein synthesis. This selective inhibition of bacterial ribosomes is a hallmark of the oxazolidinone class, contributing to their favorable therapeutic index.

Binding Site of AZD2563 on the 23S rRNA

The binding site of AZD2563 is located at the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This catalytic hub, primarily composed of 23S ribosomal RNA (rRNA) , is responsible for peptide bond formation. While a crystal structure of AZD2563 in complex with the ribosome is not publicly available, extensive research on closely related oxazolidinones, such as linezolid, provides a detailed model of the binding pocket.

The oxazolidinone binding site is situated at the A-site of the PTC. Key interactions are predicted to occur with specific nucleotides of the 23S rRNA, primarily within Domain V. These interactions are crucial for the stable binding of the drug and its inhibitory action.

Inferred Nucleotide Interactions:

Based on structural and mutational data from linezolid and other oxazolidinones, the following 23S rRNA nucleotides are inferred to be critical for AZD2563 binding:

-

A2503: Forms a key hydrogen bond with the oxazolidinone core.

-

U2584: Interacts with the drug molecule.

-

G2576 and G2447: Mutations at these positions in 23S rRNA have been shown to confer resistance to AZD2563, strongly suggesting their proximity to or allosteric influence on the binding site.

The binding of AZD2563 in this pocket sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site, thereby preventing the formation of the first peptide bond and halting protein synthesis.

Quantitative Data

| Organism | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Streptococcus pneumoniae | Drug-susceptible | 0.5 | 1 | [1] |

| Streptococcus pneumoniae | Drug-resistant | 1 | 2 | [1] |

| Staphylococcus aureus | Linezolid-susceptible | Not specified | ≤2 | [2] |

| Enterococcus faecalis | Not specified | Not specified | ≤2 | [3] |

| Enterococcus faecium | Not specified | Not specified | ≤2 | [3] |

Mechanism of Action: Signaling Pathway

The mechanism of action of AZD2563 can be visualized as a direct interception of the translation initiation pathway.

Caption: AZD2563 binds to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex and thereby inhibiting protein synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of AZD2563's interaction with the ribosome.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of AZD2563 against bacterial strains.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of AZD2563.

Materials:

-

AZD2563 powder

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of AZD2563 Stock Solution: Dissolve AZD2563 powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of the AZD2563 stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the AZD2563 dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of AZD2563 at which there is no visible growth of bacteria.

In Vitro Transcription/Translation Inhibition Assay

This assay measures the ability of AZD2563 to inhibit protein synthesis in a cell-free system.

Materials:

-

E. coli S30 extract system for in vitro transcription/translation

-

Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)

-

AZD2563

-

Radiolabeled amino acids (e.g., 35S-methionine) or substrate for the reporter enzyme

-

Scintillation counter or luminometer/spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the S30 extract, amino acid mixture (containing the radiolabeled amino acid), plasmid DNA, and varying concentrations of AZD2563.

-

Initiation of Reaction: Initiate the transcription/translation reaction by adding the appropriate buffer and incubating at 37°C for a specified time (e.g., 60 minutes).

-

Quantification of Protein Synthesis:

-

Radiolabel Method: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Reporter Enzyme Method: Add the appropriate substrate for the reporter enzyme and measure the resulting signal (luminescence or absorbance) using a luminometer or spectrophotometer.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of AZD2563 to determine the IC50 value.

Ribosome Binding Assay (Filter Binding)

This protocol describes a method to assess the direct binding of radiolabeled AZD2563 to bacterial ribosomes.

Materials:

-

Radiolabeled AZD2563 (e.g., 3H- or 14C-labeled)

-

Purified 70S ribosomes or 50S ribosomal subunits from a relevant bacterial species

-

Binding buffer (e.g., Tris-HCl buffer with MgCl2, NH4Cl, and β-mercaptoethanol)

-

Nitrocellulose filters

-

Vacuum filtration apparatus

-

Scintillation counter

Procedure:

-

Binding Reaction: In a microcentrifuge tube, incubate a fixed concentration of purified ribosomes with varying concentrations of radiolabeled AZD2563 in binding buffer. Allow the binding to reach equilibrium (e.g., incubate at 37°C for 30 minutes).

-

Filtration: Rapidly filter the reaction mixture through a nitrocellulose filter under vacuum. The ribosomes and any bound radiolabeled AZD2563 will be retained on the filter, while unbound AZD2563 will pass through.

-

Washing: Wash the filter with a small volume of cold binding buffer to remove any non-specifically bound ligand.

-

Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radiolabeled AZD2563 against the concentration of the drug. The data can be analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd).

Conclusion

AZD2563 is a promising oxazolidinone antibiotic that targets the peptidyl transferase center of the bacterial 50S ribosomal subunit. By binding to a specific site on the 23S rRNA, it effectively inhibits the initiation of protein synthesis. While the precise three-dimensional structure of the AZD2563-ribosome complex awaits elucidation, a wealth of data from related compounds provides a robust model of its binding site and mechanism of action. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug developers working to further characterize and optimize this important class of antibiotics.

References

In Vitro Activity of Posizolid Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Posizolid (AZD2563) is a novel oxazolidinone antibiotic demonstrating potent in vitro activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against MRSA, focusing on its minimum inhibitory concentrations (MICs). While specific quantitative data on time-kill kinetics and post-antibiotic effect (PAE) for this compound against MRSA are not extensively available in the reviewed literature, this guide outlines the standard methodologies for these assessments and discusses the expected bacteriostatic nature of the compound based on its class. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of new antibacterial agents.

Introduction

The emergence and global spread of Methicillin-Resistant Staphylococcus aureus (MRSA) continue to pose a significant threat to public health. The diminishing efficacy of existing antibiotics necessitates the development of novel therapeutic agents. The oxazolidinones are a synthetic class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex[1][2]. This compound (AZD2563) is a member of this class and has been evaluated for its activity against various Gram-positive pathogens. This guide focuses on the in vitro activity of this compound against MRSA.

Mechanism of Action

This compound, like other oxazolidinones, exerts its antibacterial effect by inhibiting the initiation of protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, which is a unique mechanism that confers a low potential for cross-resistance with other antibiotic classes. The action is generally considered to be bacteriostatic against staphylococci[3].

Quantitative In Vitro Activity

Minimum Inhibitory Concentration (MIC)

Multiple studies have evaluated the in vitro activity of this compound against large collections of clinical S. aureus isolates, including MRSA. The data consistently demonstrate potent activity, with MIC values typically ranging from 0.25 to 2 mg/L[1]. The modal MIC for staphylococci is 1 mg/L, and the MIC90 is consistently reported to be 2 mg/L[2]. The activity of this compound is comparable to or slightly better than linezolid.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

| Organism | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| S. aureus (including MRSA) | 384 | 0.25 - 4 | 1 | 2 | |

| S. aureus (including MRSA) | 595 | 0.25 - 2 | - | - | |

| Oxacillin-resistant S. aureus (ORSA) | 176 | - | 1 | 2 |

Note: A susceptibility breakpoint for this compound has not been formally established, but for comparative purposes, the linezolid breakpoint of ≤4 μg/ml has been used in some studies.

Time-Kill Kinetics

While specific time-kill curve data for this compound against MRSA were not available in the reviewed literature, oxazolidinones are generally known to be bacteriostatic against S. aureus. This implies that at concentrations above the MIC, this compound is expected to inhibit the growth of MRSA rather than cause rapid bacterial killing. A bacteriostatic effect is typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum over a 24-hour period.

Post-Antibiotic Effect (PAE)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against MRSA can be determined using standard methods as described by the Clinical and Laboratory Standards Institute (CLSI).

4.1.1. Agar Dilution Method

This method was utilized in several key studies evaluating this compound.

-

Preparation of Antibiotic Plates: A series of Mueller-Hinton agar plates are prepared, each containing a specific concentration of this compound. For testing against staphylococci, the medium is often supplemented with 2% NaCl.

-

Inoculum Preparation: MRSA isolates are grown overnight on an appropriate agar medium. Colonies are then suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension is further diluted to achieve a final inoculum of 104 CFU/spot.

-

Inoculation: The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates.

-

Incubation: Plates are incubated at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

4.1.2. Broth Microdilution Method

-

Preparation of Antibiotic Solutions: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method and is further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: The wells of the microtiter plate are inoculated with the final bacterial suspension.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that prevents visible turbidity.

Time-Kill Analysis

This method evaluates the rate of bacterial killing over time.

-

Inoculum Preparation: An overnight culture of MRSA is diluted in fresh CAMHB and incubated to reach the logarithmic phase of growth. The culture is then diluted to a starting inoculum of approximately 5 x 105 to 1 x 106 CFU/mL.

-

Exposure to Antibiotic: The bacterial suspension is aliquoted into flasks containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC), along with a growth control without the antibiotic.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are removed from each flask.

-

Viable Cell Counting: The samples are serially diluted in sterile saline and plated onto appropriate agar plates.

-

Incubation and Counting: The plates are incubated for 18-24 hours, and the resulting colonies are counted to determine the CFU/mL at each time point.

-

Data Analysis: The log10 CFU/mL is plotted against time for each concentration of this compound. Bacteriostatic activity is defined as a <3-log10 decrease in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log10 decrease.

Post-Antibiotic Effect (PAE) Determination

This assay measures the suppression of bacterial growth after the removal of the antibiotic.

-

Inoculum Preparation: A logarithmic phase culture of MRSA is prepared as for the time-kill analysis.

-

Antibiotic Exposure: The bacterial suspension is exposed to a specific concentration of this compound (e.g., 4x MIC) for a defined period (e.g., 1 or 2 hours). A control culture is handled similarly but without the antibiotic.

-

Antibiotic Removal: The antibiotic is removed by a 1:1000 dilution of the culture in pre-warmed, antibiotic-free broth.

-

Regrowth Monitoring: The diluted cultures (both test and control) are incubated, and samples are taken at regular intervals (e.g., every 1-2 hours) for viable cell counting.

-

PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after dilution, and C is the corresponding time for the control culture.

Conclusion

This compound (AZD2563) demonstrates potent in vitro activity against MRSA, with MIC values that are consistently low and comparable to other oxazolidinones. Its primary mechanism of action, the inhibition of protein synthesis, suggests a bacteriostatic effect against staphylococci. While specific quantitative data on time-kill kinetics and PAE for this compound are limited in the publicly available literature, the established methodologies outlined in this guide can be employed to further characterize its pharmacodynamic profile. The data presented herein support the continued investigation of this compound as a potential therapeutic agent for infections caused by MRSA.

References

- 1. scispace.com [scispace.com]

- 2. In Vitro Evaluation of AZD2563, a Novel Oxazolidinone, against 603 Recent Staphylococcal Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AZD2563, a novel oxazolidinone: definition of antibacterial spectrum, assessment of bactericidal potential and the impact of miscellaneous factors on activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Posizolid (AZD5847) for Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Posizolid (formerly AZD5847) is a synthetic oxazolidinone antibiotic that has been investigated for its potential in the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. Like other oxazolidinones, its primary mechanism of action is the inhibition of bacterial protein synthesis, a mode of action distinct from many other antibiotic classes. This technical guide provides a comprehensive overview of the research on this compound's efficacy against M. tuberculosis, detailing its mechanism of action, summarizing key in vitro and in vivo data, and outlining the experimental protocols used in its evaluation.

Mechanism of Action

This compound, as an oxazolidinone, targets the bacterial ribosome to inhibit protein synthesis. It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically interacting with the 23S rRNA. This binding event prevents the formation of a functional 70S initiation complex, which is a critical step in the initiation of translation. By blocking this early stage of protein synthesis, this compound effectively halts bacterial growth and proliferation. This mechanism is distinct from many other antibiotic classes that target protein synthesis at the elongation stage, which contributes to the lack of cross-resistance.[1][2][3][4]

In Vitro Efficacy

This compound has demonstrated potent in vitro activity against a range of M. tuberculosis strains, including those resistant to other antitubercular drugs.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against M. tuberculosis

| M. tuberculosis Strain Type | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Testing Method | Reference(s) |

| Drug-Susceptible | 0.125 - 4 | 1 | 1 | BACTEC MGIT 960 | [1] |

| Single-Drug-Resistant | 0.125 - 4 | 1 | 1 | BACTEC MGIT 960 | |

| Multidrug-Resistant (MDR) | 0.5 - 2 | 1 | 1 | BACTEC MGIT 960 | |

| Extensively Drug-Resistant (XDR) | 0.5 - 4 | 1 | 1 | BACTEC MGIT 960 |

This compound has also shown bactericidal activity against non-replicating M. tuberculosis in hypoxia models, suggesting potential for sterilizing activity. In a Wayne and Haynes model of hypoxia, this compound at concentrations greater than 10 mg/L resulted in a 1.25 log CFU reduction.

In Vivo Efficacy

Preclinical studies in murine models of tuberculosis have been conducted to evaluate the in vivo efficacy of this compound.

Table 2: In Vivo Efficacy of this compound in Murine Models of Tuberculosis

| Mouse Model | This compound Dose (mg/kg) | Treatment Duration | Reduction in Lung CFU (log10) | Combination Agents | Reference(s) |

| Chronic Infection | 125 | 28 days | 3.67 | Bedaquiline, Pretomanid | |

| Chronic Infection | 125 | 56 days | 6.31 | Bedaquiline, Pretomanid |

Clinical Studies

A Phase IIa early bactericidal activity (EBA) study was conducted to assess the safety, tolerability, and antimycobacterial activity of this compound in patients with newly diagnosed, smear-positive pulmonary tuberculosis. While the development of this compound was discontinued by AstraZeneca, the results of this study provide valuable insights. The study found that this compound administered twice daily demonstrated modest early bactericidal activity. However, serious adverse events, including thrombocytopenia and hyperbilirubinemia, were observed at higher doses.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Protocol:

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in Middlebrook 7H9 broth supplemented with OADC in a 96-well microtiter plate.

-

Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv) in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, and then dilute to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

-

Incubation: Seal the plate and incubate at 37°C for 7-14 days.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that inhibits visible growth. Growth can be assessed visually or by using a growth indicator such as Resazurin, where a color change from blue to pink indicates bacterial viability.

This is an automated system for mycobacterial culture and susceptibility testing.

Protocol:

-

Drug Reconstitution: Reconstitute the lyophilized this compound with sterile distilled water to the desired stock concentration.

-

Inoculum Preparation: Prepare a suspension of the M. tuberculosis isolate in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Add 0.8 mL of the BACTEC MGIT Growth Supplement to a MGIT tube. Add 0.1 mL of the reconstituted this compound solution. Finally, inoculate the tube with 0.5 mL of the standardized bacterial suspension. A drug-free tube is inoculated as a growth control.

-

Incubation and Monitoring: Place the tubes into the BACTEC MGIT 960 instrument. The instrument continuously monitors the tubes for an increase in fluorescence, which corresponds to oxygen consumption by the bacteria.

-

Result Interpretation: The instrument automatically flags a culture as resistant if the drug-containing tube shows growth comparable to the control tube within a specified timeframe. The MIC can be determined by testing a range of drug concentrations.

Intracellular Activity Assay in Macrophages

This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis within macrophages.

Protocol:

-

Macrophage Culture: Culture a human monocytic cell line (e.g., THP-1) and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA). Seed the differentiated macrophages into a 96-well plate.

-

Infection: Infect the macrophages with an M. tuberculosis suspension at a specific multiplicity of infection (MOI). Incubate to allow for phagocytosis.

-

Removal of Extracellular Bacteria: Wash the cells with a suitable medium to remove any bacteria that have not been internalized.

-

Drug Treatment: Add fresh medium containing serial dilutions of this compound to the infected cells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Cell Lysis and CFU Determination: Lyse the macrophages to release the intracellular bacteria. Perform serial dilutions of the lysate and plate on Middlebrook 7H11 agar. After incubation, count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compound to the host cells.

Protocol:

-

Cell Seeding: Seed macrophages (e.g., differentiated THP-1 cells) in a 96-well plate at the same density as in the intracellular activity assay.

-

Compound Addition: Add serial dilutions of this compound to the uninfected cells.

-

Incubation: Incubate for the same duration as the intracellular activity assay (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Reading: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Murine Model of Chronic Tuberculosis Infection

This in vivo model is used to evaluate the efficacy of antitubercular drugs in a setting that mimics chronic human infection.

Protocol:

-

Infection: Infect mice (e.g., BALB/c strain) via aerosol inhalation with a low dose of M. tuberculosis to establish a chronic infection in the lungs.

-

Treatment: After a set period to allow the infection to become established (e.g., 4-6 weeks), begin treatment with this compound, administered orally or via another appropriate route, at various doses and frequencies. A control group receives a vehicle.

-

Assessment of Bacterial Load: At different time points during and after treatment, euthanize cohorts of mice and aseptically remove their lungs and spleens. Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar.

-

CFU Enumeration: After incubation, count the CFUs to determine the bacterial load in the organs of treated versus untreated animals. A significant reduction in CFU indicates drug efficacy.

Conclusion

This compound has demonstrated potent in vitro and in vivo activity against Mycobacterium tuberculosis, including drug-resistant strains. Its mechanism of action, targeting the initiation of protein synthesis, makes it an interesting candidate from a scientific perspective. However, clinical development was halted, reportedly due to adverse events observed in a Phase IIa trial. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of tuberculosis drug development, offering valuable insights into the evaluation of oxazolidinone antibiotics.

References

- 1. Assessment of intracellular anti-TB activity using auto-luminescent Mtb [protocols.io]

- 2. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Oxazolidinone Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the pharmacodynamics of oxazolidinone antibiotics, a critical class of synthetic antimicrobial agents. Oxazolidinones are indispensable in treating severe infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Their unique mechanism of action, which targets an early stage of protein synthesis, sets them apart from other antibiotic classes and is a key factor in their clinical efficacy.[1][4] This document details their mechanism of action, resistance pathways, quantitative pharmacodynamic parameters, and the experimental methodologies used to elucidate these characteristics.

Core Mechanism of Action: Inhibition of Protein Synthesis Initiation

Oxazolidinones exert their bacteriostatic effect by inhibiting bacterial protein synthesis. Unlike many other protein synthesis inhibitors that act on the elongation phase, oxazolidinones block the initiation of this process. This distinct mechanism is central to their lack of cross-resistance with other antibiotic classes.

The primary target of oxazolidinones is the bacterial ribosome. These antibiotics bind to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC). This binding interaction interferes with the proper positioning of the initiator tRNA (fMet-tRNA) in the P-site, thereby preventing the formation of a functional 70S initiation complex. By blocking the formation of this complex, which is the first step in protein synthesis, oxazolidinones effectively halt the production of bacterial proteins.

Studies have shown that oxazolidinones bind specifically to the 50S and 70S ribosomal subunits, but not the 30S subunit. While the primary interaction is with the 23S rRNA of the 50S subunit, some evidence suggests a secondary interaction with the 16S rRNA of the 30S subunit. The binding site for oxazolidinones is in close proximity to the binding sites of other antibiotics like chloramphenicol and lincomycin, and they can competitively inhibit their binding. However, the mechanism of oxazolidinones is distinct, as they do not inhibit peptidyl transferase activity directly.

Recent structural studies have provided a more nuanced understanding of this interaction, revealing that the binding of oxazolidinones can be context-specific, with the nature of the nascent peptide chain influencing the antibiotic's inhibitory activity.

References

- 1. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxazolidinones: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 4. benchchem.com [benchchem.com]

Posizolid (AZD2563) original research articles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Posizolid (formerly AZD2563, and later referred to as AZD5847) is a synthetic oxazolidinone antibiotic developed by AstraZeneca. Like other members of the oxazolidinone class, its primary mechanism of action is the inhibition of bacterial protein synthesis, demonstrating potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains. Despite promising preclinical and early clinical data, its development was discontinued by AstraZeneca after the completion of Phase I trials. This technical guide provides a comprehensive overview of the original research on this compound, consolidating its mechanism of action, antimicrobial spectrum, pharmacokinetic properties, and available clinical data. Detailed experimental protocols for key assays and visual representations of its mode of action and developmental timeline are also presented.

Core Concepts

This compound is a member of the oxazolidinone class of antibiotics, which are synthetic compounds characterized by a core 2-oxazolidinone structure. This class of antimicrobials exhibits a unique mechanism of action, targeting an early stage of bacterial protein synthesis.

Mechanism of Action

This compound selectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Specifically, it binds to the P site on the 23S ribosomal RNA of the 50S subunit.[1][2] This binding event prevents the formation of a functional 70S initiation complex, which is an essential step in the bacterial translation process.[1] By blocking the initiation of protein synthesis, this compound effectively halts bacterial growth. Due to this distinct mechanism, cross-resistance with other protein synthesis inhibitors is not expected.

Antimicrobial Spectrum and Potency

This compound has demonstrated a targeted spectrum of activity, primarily against Gram-positive bacteria. Its efficacy has been evaluated against a wide range of clinical isolates, including those with resistance to other antibiotic classes.

In Vitro Activity

The in vitro potency of this compound is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Bacterial Species | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |

| Staphylococcus aureus (all) | 595 | 1 | 1 | 0.25-2 | |

| Staphylococcus aureus (VISA/hVISA) | 134 | 1 | 1 | - | |

| Coagulase-negative staphylococci | - | 1 | 1 | 0.25-2 | |

| Enterococcus faecalis | >500 | - | - | ≤2 | |

| Enterococcus faecium | >500 | - | - | ≤2 | |

| Streptococcus pneumoniae (all) | 557 | 0.5-1 | 1-2 | - | |

| Streptococcus pneumoniae (penicillin-resistant) | 250 | 1 | 2 | - | |

| Other Streptococcus spp. | - | - | - | 0.25-2 | |

| Corynebacterium spp. | 48 | 0.25 | - | - | |

| Listeria spp. | 27 | 2 | - | - | |

| Micrococcus spp. | 11 | 1 | - | - | |

| Bacillus spp. | 23 | 0.5 | - | - |

VISA: Vancomycin-Intermediate Staphylococcus aureus; hVISA: heterogeneous Vancomycin-Intermediate Staphylococcus aureus

| Strain Type | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |

| Drug-susceptible | - | 1 | 1 | 0.125-4 | |

| Single-drug-resistant | - | 1 | 1 | 0.125-4 | |

| Multidrug-resistant (MDR) | - | 1 | 1 | 0.5-2 | |

| Extensively drug-resistant (XDR) | - | 1 | 1 | 0.5-4 |

This compound has shown excellent activity against Gram-positive cocci, with MICs generally in the range of 0.25–2 mg/L. At a concentration of 2 mg/L, it inhibited 98% of all Gram-positive bacteria tested. Its activity is largely unaffected by variations in pH, inoculum size, or the presence of human serum. Against strains of Staphylococcus aureus with reduced susceptibility to vancomycin or linezolid, this compound maintained its potency, although cross-resistance with linezolid was observed in laboratory-generated mutants.

Experimental Protocols

The following protocols are generalized from the methodologies cited in the original research articles, primarily adhering to the standards set by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound (AZD2563) stock solution

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Dilutions: A series of twofold dilutions of this compound are prepared in MHB directly in the wells of a 96-well microtiter plate. The final volume in each well is typically 50 or 100 µL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Inoculum Preparation: A suspension of the test organism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Pharmacokinetics and Clinical Development

Preclinical Pharmacokinetics

Pharmacokinetic studies in male BALB/c mice have been reported for AZD5847, the later designation for this compound.

| Parameter | Value | Unit | Conditions | Reference |

| Clearance | 4.7 | mL/min/kg | 5 mg/kg oral dose | |

| Volume of Distribution | 0.5 | L/kg | 5 mg/kg oral dose | |

| Half-life | 1.3 | h | 5 mg/kg oral dose |

This compound is a prodrug (AZD5847 DSP) that is rapidly converted to the active parent molecule (AZD5847) after oral administration, as the prodrug was undetectable in plasma 5 minutes post-administration.

Clinical Trials and Discontinuation

This compound (AZD2563) underwent Phase I clinical trials, which were completed in December 2001. However, in July 2002, AstraZeneca announced the discontinuation of its development, with the reasons presumed to be related to the trial outcomes, though no specific results were publicly reported.

Later, under the designation AZD5847, a Phase II study was conducted in 60 patients with drug-susceptible tuberculosis. The study evaluated different dosing regimens (500 mg once daily, 1200 mg once daily, 500 mg twice daily, or 800 mg twice daily) for two weeks. The results showed only a modest bactericidal activity, which was less pronounced than that of linezolid.

References

Methodological & Application

Application Notes and Protocols for Posizolid Solubility in DMSO for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Posizolid (also known as AZD2563) is a synthetic oxazolidinone antibiotic with potent activity against a wide range of Gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving this compound due to its ability to solubilize a wide range of organic molecules.[2] These application notes provide detailed protocols for the preparation and use of this compound in DMSO for various in vitro assays, ensuring optimal solubility and minimal solvent-induced artifacts.

Data Presentation

In Vitro Activity of this compound

This compound has demonstrated significant efficacy against various bacterial strains in vitro. The Minimum Inhibitory Concentration (MIC) is a key parameter to assess its antibacterial potency.

| Organism | Isolate Group | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae | Drug-susceptible | 0.5 | 1 |

| Streptococcus pneumoniae | Highly resistant | 1 | 2 |

Data sourced from MedChemExpress, citing Baum SE, et al. Antimicrob Agents Chemother. 2002;46(9):3094-3095.[3] It has also been noted that at a concentration of 2 mg/L, this compound inhibited 98% of all Gram-positive bacteria tested in one study.[4]

Recommended Final DMSO Concentrations for In Vitro Assays

The concentration of DMSO in the final assay medium is critical to avoid off-target effects and cytotoxicity. The appropriate concentration can vary depending on the cell type and the duration of the assay.

| Assay Type | Recommended Max. Final DMSO Concentration (%) | Key Considerations |

| General Cell Culture Assays | 0.1% - 0.5% | Some cell lines can be sensitive to DMSO concentrations as low as <1%.[5] It is recommended to keep the final concentration at or below 0.1%. |

| Short-term Assays (< 24 hours) | ≤ 1% | Some cell lines can tolerate up to 1-2% for shorter exposure times. |

| Long-term Assays (≥ 24 hours) | ≤ 0.1% | The potential for DMSO-induced toxicity increases with longer incubation periods. |

| Antimicrobial Susceptibility Testing | ≤ 1% | Ensure that the DMSO concentration used does not inhibit microbial growth on its own. |

It is always recommended to include a vehicle control (culture medium with the same final concentration of DMSO without the test compound) in your experimental design.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted to the desired final concentration for in vitro assays.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Determine the Desired Stock Concentration: A common practice is to prepare a stock solution that is 1000-fold more concentrated than the highest final concentration to be tested in the assay. For example, to test a final concentration of 10 µM, a 10 mM stock solution in DMSO would be prepared.

-

Weighing this compound: Accurately weigh the required amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

-

Dissolving in DMSO:

-

Transfer the weighed this compound powder to a sterile vial.

-

Add the calculated volume of sterile DMSO to achieve the desired stock concentration.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but the stability of the compound at elevated temperatures should be considered.

-

-

Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. Refer to the manufacturer's instructions for specific storage recommendations.

-

Use of this compound Stock Solution in a Cell-Based Assay

This protocol outlines the steps for diluting the this compound-DMSO stock solution into a cell culture medium for a typical in vitro experiment.

Procedure:

-

Prepare Serial Dilutions (if necessary): If a range of concentrations is to be tested, prepare intermediate dilutions of the stock solution in sterile DMSO or culture medium. It is often recommended to perform serial dilutions in the culture medium to minimize the risk of precipitation.

-

Dilution into Culture Medium:

-

Warm the required volume of cell culture medium to 37°C.

-

Add the appropriate volume of the this compound-DMSO stock solution to the pre-warmed medium to achieve the desired final concentration. For a 1000x stock, this would be a 1:1000 dilution (e.g., 1 µL of stock solution into 999 µL of medium).

-

Immediately mix the solution by gentle pipetting or inverting the tube to ensure homogeneity and prevent precipitation.

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without this compound) to an equivalent volume of culture medium. The final DMSO concentration in the vehicle control must be identical to that in the experimental samples.

-

Treatment of Cells: Remove the existing medium from the cultured cells and replace it with the prepared this compound-containing medium or the vehicle control medium.

-

Incubation and Analysis: Incubate the cells for the desired period and then proceed with the specific assay to evaluate the effects of this compound.

Visualizations

Experimental Workflow for In Vitro Assays

Caption: Workflow for preparing and using this compound in DMSO for in vitro assays.

Mechanism of Action of this compound

This compound, like other oxazolidinones, inhibits bacterial protein synthesis at a very early stage.

Caption: this compound inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.

References

Application Notes and Protocols for Posizolid Stock Solution: Preparation and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation and storage of Posizolid stock solutions, a critical step for ensuring reproducibility and accuracy in preclinical research and drug development. It includes information on solubility, recommended storage conditions, and methodologies for assessing the stability of these solutions. The provided experimental workflows and data are intended to serve as a comprehensive guide for researchers working with this oxazolidinone antibiotic.

Introduction

This compound (also known as AZD2563 and AZD5847) is a synthetic oxazolidinone antibiotic with potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains.[1] Accurate and consistent preparation of this compound stock solutions is fundamental for various in vitro and in vivo studies, such as minimum inhibitory concentration (MIC) assays, cytotoxicity assessments, and pharmacokinetic analyses. This document outlines the essential procedures for preparing stable this compound stock solutions and provides guidance on stability testing.

This compound Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₁F₂N₃O₇ | [2][3] |

| Molecular Weight | 465.41 g/mol | [2][3] |

| Appearance | Solid powder | |

| Purity | >98% | |

| Solubility | Soluble in DMSO, not in water. |

Preparation of this compound Stock Solution

Given its poor water solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. For most in vitro assays, a stock solution concentration of 10-30 mM in 100% DMSO is commonly used.

Materials

-

This compound powder (>98% purity)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile serological pipettes and pipette tips

Protocol for Preparing a 10 mM this compound Stock Solution

-

Calculate the required mass of this compound:

-

Molecular Weight (MW) of this compound = 465.41 g/mol

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = 10 mmol/L * 465.41 g/mol * 0.001 L = 0.0046541 g = 4.65 mg

-

-

-

Weighing the this compound:

-

On a calibrated analytical balance, carefully weigh out 4.65 mg of this compound powder.

-

-

Dissolving in DMSO: